Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate
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Overview
Description
Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate is an organic compound characterized by the presence of a difluorocycloheptylidene group attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate typically involves the reaction of ethyl acetate with a difluorocycloheptylidene precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorocycloheptylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate exerts its effects involves interactions with specific molecular targets. The difluorocycloheptylidene group can engage in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its activity in various applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-(2,2-difluorocyclohexylidene)acetate
- Ethyl (2E)-2-(2,2-difluorocyclopentylidene)acetate
- Ethyl (2E)-2-(2,2-difluorocyclobutylidene)acetate
Uniqueness
Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller-ring analogs. This uniqueness can lead to distinct reactivity and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O2/c1-2-15-10(14)8-9-6-4-3-5-7-11(9,12)13/h8H,2-7H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEIMQHUGKZEKD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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